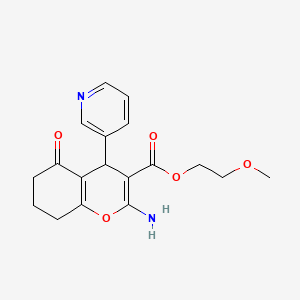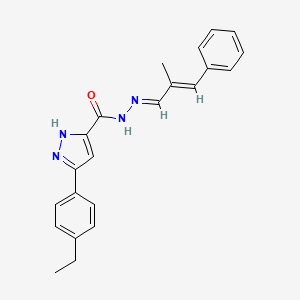
N'-(2-Pyridinylmethylene)-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Pyridinylmethylene)-2-furohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -C=N-NH-. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The structure of N’-(2-Pyridinylmethylene)-2-furohydrazide includes a pyridine ring and a furan ring, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of N’-(2-Pyridinylmethylene)-2-furohydrazide typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 2-furoic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Pyridinecarboxaldehyde+2-Furoic hydrazide→N’-(2-Pyridinylmethylene)-2-furohydrazide+H2O
Análisis De Reacciones Químicas
N’-(2-Pyridinylmethylene)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiourea. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-(2-Pyridinylmethylene)-2-furohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Coordination Chemistry: The compound acts as a ligand, forming complexes with transition metals, which are of interest for catalytic and electronic applications.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N’-(2-Pyridinylmethylene)-2-furohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or electron transfer in coordination chemistry.
Comparación Con Compuestos Similares
N’-(2-Pyridinylmethylene)-2-furohydrazide can be compared with other hydrazone compounds, such as:
N’-(2-Pyridinylmethylene)-2-quinolylhydrazone: Similar structure but with a quinoline ring instead of a furan ring.
N’-(2-Pyridinylmethylene)-8-quinolinamine: Contains an additional amine group on the quinoline ring.
The uniqueness of N’-(2-Pyridinylmethylene)-2-furohydrazide lies in its combination of the pyridine and furan rings, which impart distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H9N3O2 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
N-[(E)-pyridin-2-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c15-11(10-5-3-7-16-10)14-13-8-9-4-1-2-6-12-9/h1-8H,(H,14,15)/b13-8+ |
Clave InChI |
NKMKAANOLLHWLB-MDWZMJQESA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C=N/NC(=O)C2=CC=CO2 |
SMILES canónico |
C1=CC=NC(=C1)C=NNC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11669953.png)
![3-(2-Furyl)-11-(4-methoxyphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11669954.png)
![(4,6-dipyrrolidino-s-triazin-2-yl)-[(E)-[5-(4-nitrophenyl)-2-furyl]methyleneamino]amine](/img/structure/B11669955.png)


![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide](/img/structure/B11669968.png)

![(1E)-1-(3,4-dimethoxyphenyl)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]ethanimine](/img/structure/B11669984.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11669995.png)
![N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B11670002.png)
![ethyl (5Z)-5-(4-methoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11670007.png)
![4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid](/img/structure/B11670015.png)
![methyl [(3Z)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11670016.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11670018.png)
